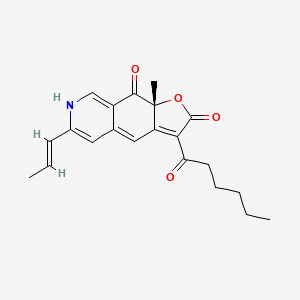

Rubropunctamine

Beschreibung

Eigenschaften

CAS-Nummer |

514-66-9 |

|---|---|

Molekularformel |

C21H23NO4 |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

(3Z,9aR)-3-(1-hydroxyhexylidene)-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isoquinoline-2,9-dione |

InChI |

InChI=1S/C21H23NO4/c1-4-6-7-9-17(23)18-16-11-13-10-14(8-5-2)22-12-15(13)19(24)21(16,3)26-20(18)25/h5,8,10-12,23H,4,6-7,9H2,1-3H3/b8-5+,18-17-/t21-/m1/s1 |

InChI-Schlüssel |

WTEXYKPGDKLLCW-KCSPPWDSSA-N |

Isomerische SMILES |

CCCCC/C(=C/1\C2=CC3=CC(=NC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C)/O |

Kanonische SMILES |

CCCCCC(=C1C2=CC3=CC(=NC=C3C(=O)C2(OC1=O)C)C=CC)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rubropunctatin; Rubropunctamine; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Rubropunctamine: A Technical Guide to its Discovery, Isolation, and Characterization from Monascus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent red azaphilone pigment produced by various Monascus species, has garnered significant interest within the scientific community due to its wide-ranging biological activities, including antioxidant and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound. It details the methodologies for the submerged fermentation of Monascus species for pigment production, the subsequent extraction and purification of this compound, and the analytical techniques employed for its characterization. Furthermore, this document summarizes the available quantitative data on its production, spectroscopic properties, and biological efficacy, and presents a putative signaling pathway for its biosynthesis, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Fungi of the genus Monascus have been utilized for centuries in Asia for the production of fermented foods, largely due to their ability to synthesize a variety of secondary metabolites, including a vibrant palette of pigments.[1] These pigments are broadly classified into three color groups: yellow (e.g., monascin, ankaflavin), orange (e.g., rubropunctatin, monascorubrin), and red (e.g., this compound, monascorubramine).[2][3][4] this compound, a key red pigment, is not directly biosynthesized but is rather formed through a fascinating chemical transformation of its orange precursor, rubropunctatin.[5][6][7] This transformation involves an aminophilic reaction where the pyran oxygen of rubropunctatin is replaced by a primary amine, resulting in a distinct color shift from orange to purplish-red.[1][6] The growing interest in natural alternatives to synthetic dyes, coupled with the diverse biological activities of Monascus pigments, positions this compound as a compound of significant scientific and commercial potential.

Biosynthesis and its Regulation

The biosynthesis of this compound is intrinsically linked to the production of its precursor, rubropunctatin, which is a polyketide. The core biosynthetic machinery involves a multi-enzyme complex including polyketide synthase (PKS) and fatty acid synthase (FAS).[8] The biosynthesis of the β-ketoacid component is catalyzed by FAS, while the azaphilone core is synthesized by PKS.[8] Acetyl-CoA and malonyl-CoA serve as the primary building blocks for this process.[5]

The conversion of the orange pigment rubropunctatin to the red pigment this compound occurs via an amination reaction.[5][7] This reaction can happen extracellularly and is a key step in the diversification of Monascus pigments.[6]

The regulation of pigment biosynthesis in Monascus is a complex process influenced by various environmental factors and signaling pathways. Transcriptomic studies have revealed that primary metabolic pathways, particularly carbon and nitrogen metabolism, play a critical role in regulating pigment biosynthesis.[2][8] Key regulatory genes, such as mppR1 and mppR2, have been identified within the pigment biosynthetic gene cluster and are known to be influenced by external conditions.[9] For instance, pH stress and alterations in the cell wall have been shown to coordinately regulate pigment biosynthesis through transcriptional reprogramming.[8]

Experimental Protocols

Submerged Fermentation for Monascus Pigment Production

This protocol outlines a general procedure for the production of Monascus pigments in a submerged fermentation system. Optimization of specific parameters may be required depending on the Monascus strain and desired pigment profile.

3.1.1. Microorganism and Inoculum Preparation

-

A pure culture of a pigment-producing Monascus species (e.g., Monascus purpureus, Monascus ruber) is maintained on Potato Dextrose Agar (PDA) slants.

-

For inoculum preparation, the fungus is grown on PDA plates for 7-10 days at 30°C to allow for sporulation.

-

A spore suspension is prepared by washing the surface of the agar plates with sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80). The spore concentration is adjusted to approximately 10^6 - 10^7 spores/mL.

3.1.2. Fermentation Medium and Conditions A variety of media can be used for pigment production. A common basal medium consists of:

-

Carbon source: Glucose (20-50 g/L) or other carbohydrates like maltose or soluble starch.

-

Nitrogen source: Monosodium glutamate (MSG) (2-10 g/L), peptone, or yeast extract.

-

Basal salts: KH2PO4 (1-2 g/L), MgSO4·7H2O (0.5-1 g/L), and trace elements.

The initial pH of the medium is adjusted to 5.5-6.5. Fermentation is carried out in shake flasks or a bioreactor under the following conditions:

-

Temperature: 28-32°C

-

Agitation: 150-200 rpm

-

Incubation time: 7-14 days

Extraction and Purification of this compound

The extraction and purification process for this compound often involves a two-step approach: first, the isolation of its orange precursor, rubropunctatin, followed by its conversion to this compound.

3.2.1. Extraction of Orange Pigments (Rubropunctatin)

-

The fungal mycelia are separated from the fermentation broth by filtration or centrifugation.

-

The mycelia are washed with distilled water and then dried.

-

The dried mycelia are ground into a fine powder.

-

The pigments are extracted from the mycelial powder using a suitable organic solvent, such as 70-95% ethanol or methanol, often acidified to pH 2-4 to prevent premature conversion to red pigments.[10] The extraction can be performed by maceration or Soxhlet extraction for several hours.

-

The solvent is evaporated under reduced pressure to obtain a crude pigment extract.

3.2.2. Purification of Rubropunctatin The crude extract is subjected to chromatographic techniques for the purification of rubropunctatin.

-

Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the fractions containing rubropunctatin can be further purified using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid).

3.2.3. Conversion to this compound and its Purification

-

The purified rubropunctatin is dissolved in a suitable solvent (e.g., methanol).

-

An amino group donor, such as an amino acid (e.g., glutamic acid) or an ammonium salt, is added to the solution.

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures until the color changes from orange to red, indicating the formation of this compound.

-

The resulting this compound can be purified from the reaction mixture using similar chromatographic techniques as described for rubropunctatin, particularly prep-HPLC, to obtain a highly pure compound.

Quantitative Data

Production Yields

The production of this compound is highly dependent on the Monascus strain and fermentation conditions. While specific yields for purified this compound are not always reported, the production of total red pigments can be substantial. For instance, studies have shown that the addition of acetate species to the culture medium can dramatically increase the production of this compound and monascorubramine, with extracellular contents raised by over 1800-fold in some cases.[7] In solid-state fermentation, rice has been shown to be an excellent substrate, yielding the highest amount of this compound (87.3% of total pigments) compared to other cereals like sorghum and corn.[11]

| Parameter | Value/Range | Conditions/Notes | Reference |

| Total Red Pigment Production | Up to 62.2 U/mL | In Monascus M1 with 5-azacytidine treatment. | [12] |

| This compound Proportion | 57-87% of total pigments | On various cereal substrates in solid-state fermentation. | [11][13] |

| Extracellular this compound Increase | >1800-fold | With 0.5% ammonium acetate supplementation in PDA medium. | [7] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

| Technique | Observed Characteristics for this compound and its Derivatives | Reference |

| UV-Visible Spectroscopy | The UV-Vis spectrum of N-glucosylmonascorubramine (a closely related red pigment) shows absorption maxima at approximately 500 nm and 422 nm. | [13] |

| Mass Spectrometry (MS) | The molecular weight of this compound is 353.41 g/mol with a chemical formula of C21H23NO4. N-glucosylthis compound has been identified with a molecular ion (MH+) signal at m/z 484. | [13][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 1H and 13C NMR data has been published for N-glucosylthis compound and N-glucosylmonascorubramine, confirming their structures. Due to the complexity of the spectra, 2D NMR techniques like COSY, HMQC, and HMBC are often employed for full signal assignment. | [13] |

Biological Activity

This compound exhibits a range of biological activities, although much of the reported data is for the broader class of red Monascus pigments.

| Activity | Quantitative Data (IC50, MIC, etc.) | Notes | Reference |

| Antioxidant Activity | A theoretical study predicted its antioxidant capacity to be lower than yellow and orange Monascus pigments. However, experimental results have shown that 10 mg of this compound has 68% antioxidant activity in the FRAP assay and 27% in the DPPH assay (relative to ascorbic acid). | [2][6] | |

| Antimicrobial Activity | Red Monascus pigments, including this compound, are considered the best antimicrobials among the Monascus pigments. Amino acid derivatives of these red pigments have shown MIC values as low as 4 µg/mL against Enterococcus faecalis. | [3][10] | |

| Anti-inflammatory Activity | Yellow monaphilones and orange monaphilols appear to have the highest anti-inflammatory activity, with IC50 values as low as 1.7 µM for monaphilol D. Red pigment derivatives also exhibit mild anti-inflammatory effects. | [3][10] |

Conclusion

This compound stands out as a natural pigment with significant potential, not only as a food colorant but also as a bioactive compound for pharmaceutical applications. This guide has provided a detailed overview of the current knowledge on its discovery, biosynthesis, and methods for its production and purification from Monascus species. The outlined experimental protocols offer a practical starting point for researchers, while the summarized quantitative data provides a baseline for future studies. The elucidation of the regulatory mechanisms of its biosynthesis opens up avenues for metabolic engineering to enhance its production. Further research focusing on the specific biological activities of purified this compound and its mechanism of action will be crucial in fully realizing its potential in various industrial sectors.

References

- 1. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative transcriptomics discloses the regulatory impact of carbon/nitrogen fermentation on the biosynthesis of Monascus kaoliang pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic localization and in vivo characterization of a Monascus azaphilone pigment biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Transfigured Morphology and Ameliorated Production of Six Monascus Pigments by Acetate Species Supplementation in Monascus ruber M7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Improvement of Monacolin K and Pigment Production in Monascus by 5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]

An In-depth Technical Guide to Monascus Species Producing Rubropunctamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monascus species that produce the red pigment Rubropunctamine. It delves into the biosynthetic pathways, optimal production conditions, and detailed experimental protocols for the cultivation, extraction, and quantification of this commercially significant azaphilone pigment.

Introduction to this compound and Monascus Species

This compound is a red pigment belonging to the family of azaphilones, a class of fungal polyketides.[1][2] It is not a primary metabolite biosynthesized by the fungus but rather a derivative of the orange pigment Rubropunctatin.[1][3] The formation of this compound occurs through a chemical reaction between Rubropunctatin and compounds containing a primary amino group.[1][3] This reaction involves the replacement of the pyranyl oxygen of Rubropunctatin with a primary amine.[3]

The primary fungal producers of the precursor to this compound are species of the genus Monascus, most notably Monascus purpureus and Monascus ruber.[4][5] These filamentous fungi have been used for centuries in Asia for food coloration and preservation.[6] The production of this compound is intricately linked to the fermentation conditions, which dictate the synthesis of its orange precursor and the availability of amine sources.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the polyketide pathway to form the azaphilone core structure, followed by the chemical conversion of the orange pigment intermediate. The biosynthetic pathway for Monascus azaphilone pigments has been elucidated through targeted gene knockouts, heterologous gene expression, and in vitro enzymatic reactions.[7][8][9]

The key steps involve:

-

Polyketide Synthesis: A non-reducing polyketide synthase (PKS) catalyzes the formation of a hexaketide backbone from acetyl-CoA and malonyl-CoA.[10]

-

Azaphilone Core Formation: A series of enzymatic reactions, including cyclization and oxidation, lead to the formation of the characteristic azaphilone core.

-

Formation of Rubropunctatin: The azaphilone core is further modified by a fatty acid synthase (FAS) to produce the orange pigment Rubropunctatin.[10]

-

Conversion to this compound: Rubropunctatin then reacts non-enzymatically with primary amines present in the fermentation medium, such as amino acids or ammonia, to form the red pigment this compound.[9][11]

The genes and enzymes involved in the biosynthesis of the azaphilone pigments in Monascus ruber M7 have been identified and are clustered together in the genome.[4]

Below is a diagram illustrating the key stages of the this compound biosynthetic pathway.

Production of this compound

The production of this compound can be achieved through two primary fermentation methods: submerged fermentation (SmF) and solid-state fermentation (SSF).[6] The choice of method and the optimization of fermentation parameters are critical for maximizing the yield of this red pigment.

Submerged Fermentation (SmF)

In submerged fermentation, Monascus species are grown in a liquid medium. This method allows for better control of environmental parameters such as pH, temperature, and aeration.

Table 1: Optimal Conditions for this compound Production in Submerged Fermentation

| Parameter | Monascus ruber | Monascus purpureus | Reference(s) |

| Carbon Source | Glucose (10 g/L) | Maltose | [12][13] |

| Nitrogen Source | Monosodium Glutamate (MSG) (10 g/L), Peptone | Yeast Extract | [12][13][14] |

| Optimal C:N Ratio | Varies depending on sources | - | [12] |

| Initial pH | 6.5 | 6.0 - 6.5 | [14][15] |

| Temperature | 30°C | 28.8°C - 30°C | [14][16] |

| Agitation | 150 - 350 rpm | - | [15][17] |

| Incubation Time | 7 - 9 days | 7 days | [15][17] |

Solid-State Fermentation (SSF)

Solid-state fermentation involves the growth of Monascus on a solid substrate, most commonly rice.[16] SSF is often reported to yield higher pigment concentrations compared to SmF.[18][19]

Table 2: Optimal Conditions for this compound Production in Solid-State Fermentation

| Parameter | Monascus ruber | Monascus purpureus | Reference(s) |

| Substrate | Broken Rice | Rice | [16][20] |

| Initial Moisture | 39% | 34% - 56% | [16][18][20] |

| Particle Size | 2 - 2.5 mm | - | [20] |

| Initial pH | 6.5 | 6.0 | [18][20] |

| Nitrogen Source | Monosodium Glutamate (2%) | - | [20] |

| Inoculum Size | 126x10^4 spores / 10g substrate | - | [20] |

| Temperature | 30°C | 28.8°C | [16][20] |

| Incubation Time | 15 days | 7 days | [16][20] |

Experimental Protocols

Submerged Fermentation Protocol

This protocol is a generalized procedure for the production of this compound in a submerged culture.

Methodology:

-

Inoculum Preparation: Prepare a spore suspension or mycelial culture of Monascus purpureus or Monascus ruber.

-

Medium Preparation: Prepare the liquid fermentation medium according to the optimized conditions in Table 1. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., MSG or peptone), and essential mineral salts.[12]

-

Sterilization: Autoclave the fermentation medium at 121°C for 15-20 minutes to ensure sterility.

-

Inoculation: Inoculate the sterile medium with the prepared Monascus inoculum under aseptic conditions.

-

Incubation: Incubate the culture in a shaker incubator at the optimal temperature, agitation speed, and for the specified duration (see Table 1). Monitor and adjust the pH as needed.

-

Harvesting: After the incubation period, separate the fungal biomass from the culture broth by centrifugation or filtration.

-

Extraction: Extract the intracellular pigments from the biomass using a suitable solvent like ethanol.[21] The extracellular pigments will be in the supernatant.

-

Quantification: Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC).[22]

Solid-State Fermentation Protocol

This protocol outlines the general steps for producing this compound using solid-state fermentation on rice.

Methodology:

-

Substrate Preparation: Wash and soak the rice. Adjust the moisture content and pH as per the optimal conditions in Table 2.

-

Sterilization: Autoclave the prepared rice substrate at 121°C for 20-30 minutes.

-

Inoculation: Once cooled, inoculate the sterile rice with a spore suspension of Monascus.

-

Incubation: Incubate the inoculated rice in a suitable container (e.g., flasks or trays) at the optimal temperature for the specified duration (see Table 2). Maintain the humidity of the environment.

-

Drying: After fermentation, dry the pigmented rice at a low temperature (e.g., 40-50°C) to stop fungal growth and facilitate grinding.

-

Extraction and Quantification: Grind the dried fermented rice into a powder. Extract the pigments with ethanol and quantify this compound using HPLC.[22]

Extraction and Purification Protocol

Methodology:

-

Solvent Extraction: Extract the pigments from the fermented biomass or dried solid substrate using 95% ethanol.[21] The mixture is typically agitated for several hours to ensure efficient extraction.

-

Filtration and Concentration: Filter the extract to remove solid debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to concentrate the pigment extract.

-

Purification: Further purification can be achieved using column chromatography with silica gel.[23] Different fractions can be eluted using a solvent gradient. For high-purity this compound, preparative HPLC can be employed.[23]

HPLC Quantification Protocol

Methodology:

-

Sample Preparation: Dilute the pigment extract with a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.45 µm syringe filter before injection.

-

HPLC System: A standard HPLC system equipped with a C18 column and a diode-array detector (DAD) or a UV-Vis detector is suitable.[22]

-

Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acidified water (e.g., with formic acid) and acetonitrile.[22]

-

Detection: Monitor the absorbance at the maximum wavelength for this compound, which is around 510 nm.

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify the amount in the samples.

Conclusion

The production of this compound by Monascus species is a complex process influenced by a multitude of genetic and environmental factors. A thorough understanding of the biosynthetic pathway and the optimization of fermentation conditions are paramount for maximizing the yield of this valuable red pigment. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to cultivate Monascus species for this compound production and to accurately quantify its concentration. Further research into strain improvement and process optimization will continue to enhance the efficiency and economic viability of this compound production.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repo.uni-hannover.de [repo.uni-hannover.de]

- 8. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Orange, red, yellow: biosynthesis of azaphilone pigments in Monascus fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]

- 11. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Natural Red Pigment Production by Monascus Purpureus in Submerged Fermentation Systems Using a Food Industry Waste: Brewer’s Spent Grain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solid-State Fermentation of Rice by Monascus Purpureus -Proceedings of the Korean Society of Food and Cookery Science Conference [koreascience.kr]

- 17. assjm.journals.ekb.eg [assjm.journals.ekb.eg]

- 18. academic.oup.com [academic.oup.com]

- 19. mro.massey.ac.nz [mro.massey.ac.nz]

- 20. researchgate.net [researchgate.net]

- 21. chemijournal.com [chemijournal.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

Biological activities of Rubropunctamine

An In-Depth Technical Guide to the Biological Activities of Rubropunctamine

Introduction

This compound is a red, nitrogen-containing azaphilone pigment produced by fungi of the Monascus genus, particularly Monascus purpureus.[1][2] These pigments are formed through the chemical reaction of orange Monascus pigments, such as rubropunctatin, with compounds containing a free amino group.[1] Traditionally used in food preservation and coloration, particularly in the production of red yeast rice, Monascus pigments have garnered significant scientific interest for their diverse and potent biological activities.[3][4] this compound, as a purified compound, has been the subject of various studies to elucidate its pharmacological potential.

This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. It is intended for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, contributing to its potential role in mitigating oxidative stress-related pathologies.[1][5][6] The antioxidant capacity of this compound and its parent compound, rubropunctatin, has been evaluated through various in vitro assays.

Quantitative Data: Antioxidant Activity

| Compound | Assay | Concentration | Result | Reference |

| This compound | FRAP Assay | 10 mg | 68% activity (vs. Ascorbic Acid standard) | [1][5] |

| This compound | DPPH Radical Scavenging | 10 mg | 27% activity (vs. Ascorbic Acid standard) | [1][5] |

| Rubropunctatin | DPPH Radical Scavenging | 8 µg/mL | 16% scavenging | [7] |

| Rubropunctatin | Superoxide Generation Inhibition | 8 µg/mL | 20% inhibition | [7] |

| This compound | NO Generation Scavenging | Not specified | Moderate activity (Inhibitory Ratio = 1.5) | [8][9] |

Note: While a theoretical study predicted the antioxidant capacity of this compound to be lower than other Monascus pigments like ankaflavin and monascin, experimental results confirm its activity.[5]

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay The FRAP assay measures the antioxidant potential of a compound through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Reaction : A sample of the test compound (e.g., 10 mg this compound) is mixed with the freshly prepared FRAP reagent.

-

Measurement : The absorbance of the reaction mixture is measured spectrophotometrically at 593 nm after a specified incubation period.

-

Quantification : The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as ascorbic acid, where 100% activity is typically assigned to the standard.[1][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay evaluates the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Reaction Setup : A solution of the test compound in a suitable solvent (e.g., ethanol) is added to a solution of DPPH in the same solvent.

-

Incubation : The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement : The decrease in absorbance is measured at approximately 517 nm using a spectrophotometer.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.[10]

Visualization: Antioxidant Mechanism

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 514-66-9 | FR168811 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]

- 5. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective and antioxidative effect of rubropunctatin against oxidative protein damage induced by metal catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | 514-66-9 | MOLNOVA [molnova.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Antimicrobial Action of Rubropunctamine in Microbial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent azaphilone red pigment produced by fungi of the genus Monascus, has garnered significant interest for its biological activities, including its antimicrobial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in microbial cells. While much of the research has been conducted on red pigment extracts from Monascus purpureus, which contain this compound, the primary mode of action is consistently identified as the disruption of the microbial cell membrane's integrity. This leads to increased permeability, interference with cellular energy production, and ultimately, cell death. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the proposed mechanisms and workflows to serve as a resource for ongoing research and development in the field of antimicrobial agents.

Core Mechanism of Action: Cell Membrane Disruption

The principal antimicrobial mechanism attributed to this compound and related red Monascus pigments is the perturbation of the cytoplasmic membrane in both bacteria and fungi.[1][2][3] This interaction leads to a cascade of detrimental effects, compromising the cell's structural and functional integrity.

Impact on Bacterial Cells

In bacteria, exposure to red Monascus pigment extracts results in significant damage to the plasma membrane. This disruption increases membrane permeability and interferes with crucial cellular processes such as energy production.[1][4] Scanning electron microscopy (SEM) studies of bacteria treated with these extracts have revealed visible morphological changes, including cell surface damage, which substantiates the membrane-disrupting hypothesis.

Impact on Fungal Cells

The antifungal activity of Monascus pigments, including the closely related orange pigment rubropunctatin, is also primarily due to membrane disruption.[3] The mechanism involves interaction with the fungal cell membrane, leading to a loss of its barrier function. For fungi, this can also manifest as an inhibition of spore germination.[2]

Quantitative Data: Antimicrobial Efficacy

Precise Minimum Inhibitory Concentration (MIC) values for purified this compound are not extensively documented in publicly available literature. However, studies on red pigment extracts from Monascus purpureus, which are rich in this compound, provide valuable insights into their antimicrobial potency. It is important to note that these extracts contain a mixture of compounds, and the reported activity is not solely attributable to this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Red Monascus Pigment Extracts Against Various Bacteria

| Microbial Species | Strain | MIC (µg/mL) | Reference |

| Salmonella typhimurium | ATCC14028 | 6.25 | [4] |

| Escherichia coli | ATCC8739 | Not specified | [4] |

| Enterococcus faecalis | ATCC25923 | Not specified | [4] |

| Staphylococcus aureus | Not specified | 128 (for red pigment) | [5] |

| Escherichia coli | Not specified | >128 (for red pigment) | [5] |

Note: The MIC values reported are for red pigment extracts and not purified this compound.

A study on amino acid derivatives of red Monascus pigments found that an L-cysteine derivative exhibited an MIC of 4 µg/mL against Enterococcus faecalis.[6][7] This suggests that modifications to the this compound structure could enhance its antimicrobial activity.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the antimicrobial mechanism of action of Monascus pigments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration, typically 1 x 105 to 5 x 105 colony-forming units (CFU)/mL.

-

Preparation of Antimicrobial Agent Dilutions: A stock solution of the red Monascus pigment extract (or purified this compound) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Assessment of Cell Morphology via Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphological changes in microbial cells upon treatment with the antimicrobial agent.

Protocol:

-

Treatment of Microbial Cells: A mid-logarithmic phase culture of the test microorganism is treated with the red Monascus pigment extract at its MIC or a supra-MIC concentration for a defined period. A control culture is treated with the solvent alone.

-

Fixation: The cells are harvested by centrifugation and washed with a buffer (e.g., phosphate-buffered saline). The cells are then fixed with a solution of glutaraldehyde (e.g., 2.5%) for several hours.

-

Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).

-

Drying and Coating: The dehydrated samples are subjected to critical point drying. The dried samples are then mounted on stubs and sputter-coated with a thin layer of a conductive metal (e.g., gold-palladium).

-

Imaging: The coated samples are then observed under a scanning electron microscope.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows.

Caption: Proposed mechanism of action of this compound on microbial cells.

Caption: Experimental workflow for SEM analysis of microbial cells.

Gaps in Current Knowledge and Future Directions

While the disruptive effect of red Monascus pigments on microbial membranes is well-supported, several key areas require further investigation to provide a complete picture of this compound's mechanism of action:

-

Activity of Purified this compound: There is a pressing need for studies using highly purified this compound to determine its specific MIC values against a broad spectrum of clinically relevant bacteria and fungi.

-

Detailed Molecular Interactions: The precise molecular interactions between this compound and membrane components (lipids and proteins) remain to be elucidated. Studies employing techniques such as fluorescence spectroscopy with membrane potential-sensitive dyes and leakage assays using liposomes would be highly valuable.

-

Effect on Respiratory Chain: The observation that some red pigment derivatives can block oxygen uptake warrants further investigation into the specific effects of this compound on the microbial respiratory chain and its associated enzymes.

-

Impact on Signaling Pathways: To date, there is no available information on whether this compound can modulate any microbial signaling pathways. This represents a significant and unexplored area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibitory effect of Monascus purpureus pigment extracts against fungi and mechanism of action [frontiersin.org]

- 4. Antimicrobial activity of Monascus purpureus-derived red pigments against Salmonella typhimurium, Escherichia coli, and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. myfoodresearch.com [myfoodresearch.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of Rubropunctamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus, has garnered scientific interest for its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its biosynthetic origins and analytical workflows. While research indicates that this compound's primary antioxidant mechanism is likely direct free radical scavenging, this guide also addresses the current landscape of knowledge regarding its interaction with cellular signaling pathways.[2][3]

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The available quantitative data from key studies are summarized below for comparative analysis. It is important to note that direct comparisons between studies may be limited by variations in experimental conditions.

| Assay | Concentration | Result | Reference Compound | Source |

| DPPH Radical Scavenging Activity | 10 mg | 27% inhibition | Ascorbic Acid (100%) | [1] |

| Ferric Reducing Antioxidant Power (FRAP) | 10 mg | 68% activity | Ascorbic Acid (100%) | [1] |

| DPPH Radical Scavenging Activity | Not specified | High correlation (r=0.968) with DPPH scavenging activity in a mixture of Monascus pigments. | Not applicable | [3] |

Experimental Protocols

Detailed methodologies for the principal assays used to quantify the antioxidant activity of this compound are provided below. These protocols are foundational for the reproducible assessment of its antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified by measuring the decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent for dissolving the sample)

-

Test sample (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer capable of measuring absorbance at ~517 nm

-

Micropipettes and cuvettes or a 96-well plate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From this, create a series of dilutions to determine the concentration-dependent scavenging activity.

-

Reaction Mixture: In a test tube or microplate well, mix a specific volume of the this compound solution with a defined volume of the DPPH solution. A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the this compound sample.

-

-

IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

FRAP Reagent: This is a mixture of:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

-

20 mM Ferric chloride (FeCl₃·6H₂O) solution

-

These three solutions are mixed in a 10:1:1 (v/v/v) ratio, respectively, and warmed to 37°C before use.

-

-

Test sample (this compound)

-

Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)

-

Spectrophotometer capable of measuring absorbance at 593 nm

-

Water bath set at 37°C

-

Micropipettes and cuvettes or a 96-well plate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh for each experiment by mixing the acetate buffer, TPTZ solution, and ferric chloride solution as described above.

-

Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and a series of dilutions.

-

Reaction Mixture: Add a small volume of the this compound solution to a pre-warmed aliquot of the FRAP reagent. A common ratio is 100 µL of sample to 3 mL of FRAP reagent.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4-30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 593 nm against a blank (FRAP reagent with solvent).

-

Calculation of Reducing Power: The antioxidant potential is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g).

Biosynthesis and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of this compound and a generalized workflow for assessing its antioxidant properties.

References

Unveiling the Antimicrobial Potential of Rubropunctamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial spectrum of Rubropunctamine, a red azaphilone pigment produced by fungi of the Monascus genus. For decades, Monascus pigments have been utilized as natural food colorants, and emerging research has highlighted their significant biological activities, including antimicrobial properties. Among these, this compound has shown promise as a potential therapeutic agent against a range of pathogenic bacteria and fungi. This document provides a consolidated overview of the current understanding of this compound's antimicrobial efficacy, detailed experimental methodologies for its evaluation, and insights into its potential mechanisms of action.

Antimicrobial Spectrum of this compound

This compound has demonstrated inhibitory activity against both bacteria and fungi.[1][2] Generally, red Monascus pigments are considered to be the most potent antimicrobial agents among the various pigments produced by the fungus.[1][3] The antimicrobial activity of these pigments has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3]

Antibacterial Activity

While extensive quantitative data for purified this compound against a wide array of bacteria is still emerging, studies on red Monascus pigment extracts provide valuable insights into its potential antibacterial spectrum. Gram-positive bacteria have been shown to be more susceptible to Monascus pigments than Gram-negative bacteria.[1]

Table 1: Antibacterial Activity of Red Monascus Pigment Derivatives and Extracts

| Test Substance | Bacterial Strain | MIC (µg/mL) | Reference |

| L-cysteine derivative of red Monascus pigment | Enterococcus faecalis | 4 | [1][3][4] |

Note: This data is for a derivative and not purified this compound. MIC values for purified this compound are not widely reported in the available literature.

Antifungal Activity

This compound and related red Monascus pigments also exhibit significant antifungal properties.[1][2] Their activity has been noted against both yeasts and filamentous fungi.[2] The proposed mechanism of action for the antifungal effect of Monascus purpureus pigment extracts involves the disruption of the fungal cell membrane.[5]

Table 2: Antifungal Activity of Monascus purpureus Pigment Extracts

| Test Substance | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| M. purpureus pigment extract (ethyl acetate) | Penicillium expansum | 780 | 3126 | [5] |

| M. purpureus pigment extract (ethyl acetate) | Rhizopus stolonifer | 780 | 3126 | [5] |

| M. purpureus pigment extract (ethyl acetate) | Aspergillus niger | 780 | 3126 | [5] |

| M. purpureus pigment extract (hexane) | Tested Fungi | 1563.3 | - | [5] |

| M. purpureus pigment extract (ethanol) | Tested Fungi | 1563.3 | - | [5] |

Note: These values are for pigment extracts and not purified this compound. Further research is required to establish the precise MIC and MFC values for the purified compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for determining the antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.[7][8]

Protocol for Broth Microdilution MIC Assay:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of purified this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9][10] The final volume in each well should be 100 µL.

-

The concentration range should be selected based on preliminary screening or literature data.

-

Include a positive control well (broth with microbial inoculum, no this compound) and a negative control well (broth only).

-

-

Preparation of Microbial Inoculum:

-

Bacteria: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

-

Fungi: For yeasts, prepare a suspension equivalent to a 0.5 McFarland standard and then dilute to a final concentration of 0.5-2.5 x 10³ CFU/mL.[10] For filamentous fungi, prepare a spore suspension and adjust the concentration to 0.4-5 x 10⁴ spores/mL.[10]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria and pathogenic fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[7][10]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.[6]

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6]

Protocol for MBC/MFC Determination:

-

Perform MIC Assay:

-

Follow the protocol for the broth microdilution MIC assay as described above.

-

-

Subculturing:

-

After determining the MIC, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (i.e., at and above the MIC).

-

Spread the aliquot onto a fresh, sterile agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC assay.

-

-

Determination of MBC/MFC:

-

The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

-

Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound in microbial cells are not yet fully elucidated. However, evidence from studies on Monascus pigment extracts suggests a primary mechanism involving the disruption of cell membrane integrity.[5]

One study indicated that a Monascus purpureus pigment extract caused damage to the fungal cell membrane, leading to fungicidal activity.[5] Another proposed mechanism for red Monascus pigments involves the formation of cell aggregates and the blockage of oxygen uptake, ultimately limiting bacterial growth.[1] Scanning and transmission electron microscopy have shown disruption of the bacterial cell surface.[1]

It is hypothesized that the lipophilic nature of the azaphilone core allows for insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Conclusion and Future Directions

This compound, a red pigment from Monascus species, holds considerable promise as a natural antimicrobial agent. While current research indicates a broad spectrum of activity against both bacteria and fungi, further studies are crucial to fully characterize its potential. Future research should focus on:

-

Quantitative Analysis: Determining the MIC, MBC, and MFC of purified this compound against a comprehensive panel of clinically relevant and drug-resistant microorganisms.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound in microbial cells.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of this compound in animal models of infection.

-

Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antimicrobial drugs.

A deeper understanding of the antimicrobial properties of this compound will be instrumental in developing novel therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibitory effect of Monascus purpureus pigment extracts against fungi and mechanism of action [frontiersin.org]

- 6. emerypharma.com [emerypharma.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Synthesis and Derivatization of Rubropunctamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a prominent member of the azaphilone family of fungal pigments, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of this compound. While a total chemical synthesis of this compound is not extensively documented in the current literature, this guide details the prevalent and practical semi-synthetic approach, which utilizes the naturally occurring orange Monascus pigments, rubropunctatin and monascorubrin, as key precursors. Furthermore, this document elaborates on the derivatization of the this compound scaffold, a critical strategy for modulating its physicochemical properties and enhancing its therapeutic potential. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

Azaphilones are a class of fungal polyketides characterized by a highly oxygenated pyranoquinone bicyclic core. Among these, the red-pigmented this compound, produced by various Monascus species, has been a subject of investigation for its potential applications in the food and pharmaceutical industries. The core structure of this compound presents a unique scaffold for chemical modification, offering the potential to generate novel derivatives with improved efficacy, solubility, and stability. This guide focuses on the practical aspects of obtaining and modifying this compound for research and drug development purposes.

Chemical Synthesis of the this compound Core

A complete de novo total chemical synthesis of this compound is not well-established in peer-reviewed literature. The primary and most efficient method for obtaining this compound is through a semi-synthetic approach, starting from its natural precursor, rubropunctatin.

Semi-Synthesis from Rubropunctatin

The biosynthesis of this compound involves the reaction of the orange pigment rubropunctatin with a source of ammonia or a primary amine. This transformation can be replicated in a laboratory setting, providing a straightforward route to this compound and its derivatives.

The general reaction involves the aminophilic substitution of the pyran oxygen in rubropunctatin with a nitrogen-containing nucleophile. This reaction is often carried out in a buffered aqueous methanol solution.

Caption: Semi-synthesis of this compound.

Derivatization of this compound

The derivatization of the azaphilone core is a key strategy to overcome limitations such as poor water solubility and to explore structure-activity relationships (SAR). The most common derivatization involves reacting rubropunctatin with various amino acids to generate a library of this compound analogs with diverse functional groups.

Synthesis of Amino Acid Derivatives

The reaction of rubropunctatin with amino acids proceeds under mild conditions and results in the formation of vinylogous γ-pyridones. This approach has been successfully employed to create derivatives with enhanced water solubility and thermal stability.[1][2][3][4]

Caption: Derivatization with Amino Acids.

Experimental Protocols

Preparation of Rubropunctatin (Precursor)

Rubropunctatin is typically produced by fermentation of Monascus species. Acidic conditions during fermentation can lead to an accumulation of orange pigments by inhibiting their conversion to red pigments.[2]

Protocol:

-

Cultivate Monascus ruber in a suitable fermentation medium.

-

Maintain the pH of the fermentation broth at an acidic level (e.g., pH 3.0) to favor the production of rubropunctatin and monascorubrin.[3]

-

After fermentation, extract the orange pigments from the mycelium using an organic solvent such as ethyl acetate.[5]

-

Purify the crude extract using silica gel column chromatography to isolate rubropunctatin.[2]

Semi-Synthesis of this compound

Protocol:

-

Dissolve the purified orange pigments (rubropunctatin and monascorubrin) in a 50% (v/v) methanol aqueous solution containing a 0.1 M phosphate buffer at pH 7.0.[3]

-

Add ammonia (e.g., 1 M aqueous ammonia) to the reaction mixture.[3]

-

Incubate the reaction mixture at 30°C with shaking for approximately 2 hours.[3]

-

Monitor the reaction progress by observing the color change from orange to red and by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, desalt and concentrate the reaction mixture using a C18 solid-phase extraction (SPE) column.

-

Elute the product with 90% (v/v) methanol aqueous solution and dry under vacuum to yield this compound as a red solid.[3]

Synthesis of this compound Amino Acid Derivatives

Protocol:

-

Follow the procedure for the semi-synthesis of this compound (Section 4.2), but replace the ammonia with the desired L-amino acid (final concentration of approximately 8 mmol/L).[3]

-

The reaction can be carried out with a variety of proteinogenic amino acids.[3]

-

The resulting amino acid derivatives can be purified using similar chromatographic techniques as for this compound.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound and a Representative Derivative.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| This compound | C₂₁H₂₃NO₄ | 353.41 | [M+H]⁺ expected: 354.1705 | Data not explicitly available in reviewed literature. | Data not explicitly available in reviewed literature. |

| N-Glucosylthis compound | C₂₇H₃₅NO₉ | 517.57 | [M+H]⁺ observed: 516 | Anomeric protons: 4.6, 5.15 | Data available in literature[6][7] |

Table 2: Biological Activities of this compound and Derivatives.

| Compound/Derivative | Biological Activity | Quantitative Data | Reference |

| This compound | Antioxidant | 68% activity in FRAP assay (10 mg) | [5] |

| This compound | Anti-inflammatory | ID₅₀ of 0.32 mg/ear in TPA-induced inflammation in mice | [3] |

| This compound | Antiviral | IC₅₀ of 433 mol ratio/32 pmol TPA for inhibition of EBV-EA activation | [3] |

| Amino Acid Derivatives | Antimicrobial | L-cysteine derivatives: MIC 4 µg/mL against Enterococcus faecalis |

Signaling Pathways and Experimental Workflows

The derivatization of rubropunctatin to form a library of amino acid-based this compound analogs can be visualized as a workflow.

Caption: Workflow for Derivatization.

Conclusion

This compound remains a molecule of significant interest due to its biological activities and its potential as a scaffold for the development of new therapeutic agents. While a total chemical synthesis is not a common route for its production, the semi-synthesis from readily available natural precursors provides an efficient and practical method for obtaining this compound. The derivatization of the azaphilone core, particularly through the formation of amino acid conjugates, represents a promising avenue for modulating the properties of this compound and unlocking its full therapeutic potential. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further research into the total synthesis of this compound could provide alternative routes to this molecule and its analogs, potentially enabling the synthesis of derivatives that are not accessible through semi-synthetic methods.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Precursor-directed production of water-soluble red Monascus pigments with high thermal stability via azaphilic addition reaction-based semi-synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Stereodivergent, chemoenzymatic synthesis of azaphilone natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Embryotoxicity and Teratogenicity of Rubropunctamine: A Review of Available Data and Methodological Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rubropunctamine, a red pigment derived from Monascus purpureus, has garnered interest for its various biological activities, including cytotoxic and antioxidant properties.[1][2] However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its potential embryotoxic and teratogenic effects. To date, no specific studies on the developmental toxicity of this compound have been published. This guide summarizes the current knowledge on this compound and provides a detailed overview of the standard experimental protocols, namely the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) and the Zebrafish Embryo Toxicity Assay, that are crucial for evaluating its safety profile during embryonic development. This document is intended to serve as a foundational resource for researchers initiating studies in this critical area.

Introduction to this compound

This compound is a member of the azaphilone pigment family produced by the fungus Monascus purpureus.[1][2] These pigments are traditionally used in food coloring and have been investigated for a range of bioactivities. Existing research on this compound has primarily focused on its potential as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines.[3] While some studies suggest a low general toxicity for Monascus pigments, specific data on the developmental and reproductive toxicity of purified this compound is conspicuously absent from the current body of scientific literature.[1][2]

Assessment of Embryotoxicity and Teratogenicity: Standard Methodologies

To address the existing knowledge gap, standardized and validated in vivo and in vitro models are essential. The following sections detail the experimental protocols for two of the most widely accepted and utilized assays for screening developmental toxicity: the Frog Embryo Teratogenesis Assay-Xenopus (FETAX) and the Zebrafish Embryo Toxicity Assay.

Frog Embryo Teratogenesis Assay-Xenopus (FETAX)

The FETAX assay is a robust whole-embryo screening tool that uses the embryos of the South African clawed frog, Xenopus laevis, to assess the potential of a substance to cause mortality, malformation, and growth inhibition.[4][5][6][7]

A typical FETAX protocol involves the following steps:

-

Embryo Collection and Selection: Obtain naturally fertilized Xenopus laevis embryos. Select healthy, normally developing mid-blastula stage embryos for the assay.[4][5]

-

Exposure: Expose groups of embryos to a range of concentrations of this compound, alongside a control group in standard FETAX solution. The exposure period typically lasts for 96 hours, covering the period of major organogenesis.[4][6][8]

-

Renewal of Test Solutions: The test solutions are renewed every 24 hours (static renewal) to maintain the desired concentration of the test substance and a healthy environment for the embryos.[6][8]

-

Endpoint Evaluation: After 96 hours, the assay is terminated. The number of surviving embryos is recorded to determine the Lethal Concentration 50 (LC50). Surviving larvae are then fixed and examined for gross morphological malformations to determine the Effective Concentration 50 (EC50) for malformations. Larval length is also measured to assess growth inhibition.[4][5][6]

-

Teratogenic Index (TI): The teratogenic potential of the substance is calculated using the Teratogenic Index (TI), which is the ratio of the LC50 to the EC50 (TI = LC50/EC50). A higher TI value indicates a greater potential for teratogenicity.[8]

Caption: Workflow of the Frog Embryo Teratogenesis Assay-Xenopus (FETAX).

Zebrafish Embryo Toxicity Assay

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental toxicity screening due to its rapid development, optical transparency, and high genetic homology to humans.[9][10]

A standard zebrafish embryo toxicity assay protocol includes:

-

Embryo Collection: Collect freshly fertilized zebrafish embryos.

-

Exposure: Place individual embryos into the wells of a multi-well plate containing embryo medium with varying concentrations of this compound and a control. The exposure typically starts at a few hours post-fertilization (hpf) and continues for up to 120 hpf.[9]

-

Observation: Due to their transparency, embryos can be observed non-invasively at various developmental stages for a range of endpoints.[9]

-

Endpoint Assessment: Key endpoints include mortality, hatching rate, heart rate, and the presence of morphological abnormalities such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.[10]

-

Data Analysis: Determine the concentrations that cause 50% lethality (LC50) and 50% of a specific malformation (EC50).

Caption: General workflow for a zebrafish embryotoxicity assay.

Potential Signaling Pathways for Investigation

While no specific signaling pathways have been implicated in this compound-induced embryotoxicity, research on other compounds suggests potential avenues for investigation. Toxic insults during development can disrupt critical signaling pathways such as:

-

PI3K/Akt Signaling Pathway: This pathway is central to cell growth, proliferation, and survival.[11]

-

MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and plays a key role in development.[11]

-

Wnt/β-catenin Signaling Pathway: Crucial for embryonic development, including body axis formation and organogenesis.[12]

Future studies on this compound should aim to elucidate its effects on these and other developmental signaling pathways to understand its mechanism of action.

Caption: Potential signaling pathways that could be affected by this compound.

Conclusion and Future Directions

The embryotoxic and teratogenic potential of this compound remains a critical unknown in its safety profile. While existing literature points to its cytotoxic effects, a thorough investigation using standardized developmental toxicity models is imperative for any future therapeutic or commercial applications. The FETAX and zebrafish embryo toxicity assays provide robust and ethically considerate platforms for such evaluations. Future research should not only focus on establishing the dose-response relationships for mortality, malformation, and growth inhibition but also delve into the molecular mechanisms and signaling pathways that may be perturbed by this compound exposure during embryonic development. Such data are essential for a comprehensive risk assessment and to ensure the safety of this and other Monascus-derived compounds.

References

- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. FETAX Assay for Evaluation of Developmental Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FETAX assay for evaluation of developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developmental toxicity testing with FETAX: evaluation of five compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frog embryo teratogenesis assay on Xenopus and predictivity compared with in vivo mammalian studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the developmental toxicity of five compounds with the frog embryo teratogenesis assay: Xenopus (FETAX) and a metabolic activation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of embryotoxicity using the zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways involved in paraquat-induced pulmonary toxicity: Molecular mechanisms and potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monascus pigments, traditionally used as food colorants, are gaining significant attention for their therapeutic properties, particularly their anti-inflammatory effects. This technical guide provides an in-depth analysis of the anti-inflammatory activities of rubropunctamine and other prominent Monascus pigments, including monascin and ankaflavin. We delve into the molecular mechanisms underlying their action, focusing on the modulation of key signaling pathways such as NF-κB and MAPK. This document summarizes quantitative data on their efficacy, details essential experimental protocols for their evaluation, and presents visual representations of the involved biological pathways and experimental workflows to facilitate a deeper understanding and guide future research and development in this promising area of natural product-based therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The azaphilone pigments produced by Monascus species, notably this compound (a red pigment), monascin, and ankaflavin (yellow pigments), have emerged as potent anti-inflammatory agents.[1][2][3] These compounds have been shown to mitigate inflammatory responses by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[4] This guide aims to provide a comprehensive technical overview of the anti-inflammatory properties of this compound and its counterparts, offering valuable insights for researchers and professionals in drug discovery and development.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of Monascus pigments has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of their potency.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Pigment/Compound | IC50 (μM) for NO Inhibition | Reference(s) |

| Monaphilol D | 1.7 | [1][2] |

| Monaphilol A | 1.0 - 3.8 | [5] |

| Monaphilol B | 1.0 - 3.8 | [5] |

| Monaphilol C | 1.0 - 3.8 | [5] |

| Monaphilone A | 19.3 | [5] |

| Rubropunctatin | 21.2 | [5] |

| Ankaflavin | 21.8 | [5] |

| Monaphilone B | 22.6 | [5] |

| Monascin | 29.1 | [5] |

| 2',3',5,7-Tetrahydroxyflavone | 19.7 | [6] |

| Luteolin (3',4',5,7-Tetrahydroxyflavone) | 17.1 | [6] |

Note: Data for this compound's direct inhibition of NO production is not extensively available in the reviewed literature, highlighting a gap for future research.

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Phar-95239 | 9.32 | 0.82 | 11.36 | [7] |

| T0511-4424 | 8.42 | 0.69 | 12.20 | [7] |

| Zu-4280011 | 15.23 | 0.76 | 20.03 | [7] |

| Celecoxib | 13.02 | 0.49 | 26.57 | [7] |

Note: Specific COX inhibition data for this compound and other Monascus pigments requires further investigation.

Table 3: Effect of Monascus Pigments on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

| Pigment | Concentration | TNF-α Inhibition | IL-6 Inhibition | IL-1β Inhibition | Reference(s) |

| Yellow Pigments (Ankaflavin, Monascin, etc.) | 30 μM | Significant | Significant | Significant | [5] |

| Orange Pigments (Monaphilols, etc.) | 5 μM | Significant | Significant | Significant | [5] |

Core Signaling Pathways in Inflammation Modulated by Monascus Pigments

Monascus pigments exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Monascus pigments have been shown to inhibit this pathway by preventing the degradation of IκBα.

References

- 1. h-h-c.com [h-h-c.com]

- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-aging potential of Monascus purpureus pigments in skin care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of neuronal nitric oxide synthase by 6-nitrocatecholamines, putative reaction products of nitric oxide with catecholamines under oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

The Role of Rubropunctamine in the Ethnobotanical Applications of Red Yeast Rice: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Red yeast rice, a staple of traditional Chinese medicine for centuries, has been ethnobotanically employed for a variety of medicinal purposes, including the improvement of digestion, revitalization of blood circulation, and as a remedy for diarrhea.[1][2] The characteristic crimson hue of this fermented rice product is imparted by a family of Monascus pigments, among which rubropunctamine is a prominent nitrogen-containing azaphilone. This technical guide delves into the current scientific understanding of this compound, exploring its biosynthesis, pharmacological activities, and the molecular mechanisms that potentially underpin the traditional therapeutic claims associated with red yeast rice. This document provides a comprehensive overview of experimental protocols for the isolation and evaluation of this compound, presents quantitative data on its bioactivity, and visualizes key cellular signaling pathways influenced by this intriguing natural product.

Introduction: From Traditional Use to Scientific Scrutiny